GLYCINE (13C2; 15N)
Description
Isotopic Labeling in Amino Acid Research
Isotopic labeling involves substituting natural-abundance isotopes (e.g., ¹²C, ¹⁴N) with stable heavy isotopes (e.g., ¹³C, ¹⁵N) to create distinguishable molecular tracers. Glycine (¹³C₂; ¹⁵N) is uniquely suited for metabolic studies due to its small size and involvement in diverse biochemical pathways:
- Metabolic flux analysis : Labels track glycine’s incorporation into nucleotides, proteins, and heme groups.
- Protein dynamics : ¹³C/¹⁵N labels enable residue-specific NMR studies of protein folding and interactions.
- Tracer applications : Dual labeling minimizes background noise in MS, improving sensitivity for low-abundance metabolites.
Table 1: Properties of Natural vs. Labeled Glycine
Historical Development of Stable Isotope-Labeled Glycine
The use of stable isotopes in biochemistry emerged in the early 20th century, driven by advances in mass spectrometry and isotope separation techniques:
Table 2: Milestones in Isotope-Labeled Glycine Research
Key advancements include:
- Synthetic methods : Early ¹⁵N-glycine synthesis involved amination of chloroacetic acid with ¹⁵NH₃, achieving 71–87% ammonia recovery. Modern protocols use optimized carboxylation and purification steps to achieve >98% isotopic purity.
- Technological synergy : Coupling labeled glycine with NMR/MS revolutionized the study of nitrogen cycling in vivo, bypassing limitations of radioactive tracers like ¹³N.
This historical progression underscores glycine (¹³C₂; ¹⁵N) as a cornerstone molecule in isotopic biochemistry, bridging foundational discoveries to cutting-edge omics technologies.
Properties
Molecular Weight |
78.05 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂H₅NO₂ (isotopic substitution: 13C₂ and 15N).
- Molecular Weight : 77.99–78.05 g/mol (vs. 75.07 g/mol for unlabeled glycine) .
- Purity : ≥98% isotopic enrichment for both 13C and 15N .
- CAS Number : 211057-02-2 .
Its applications span clinical mass spectrometry (MS), metabolomics, and proteomics, particularly in studies requiring precise tracking of carbon and nitrogen flux .
Comparison with Similar Compounds
Isotopic Variants of Glycine
Table 1: Key Isotopic Variants of Glycine
*Calculated based on isotopic substitution.
Key Differences :
- Isotopic Specificity : GLYCINE (13C2; 15N) uniquely enables dual carbon-nitrogen tracking, unlike single-labeled variants (e.g., Glycine-15N or Glycine-13C2) .
- Analytical Precision : Dual-labeled glycine reduces variability in δ15N measurements compared to single-labeled lysine or proline (SD ±0.13‰ vs. ±0.78–0.99‰) .
- Metabolic Studies : In lung cancer tissues, [13C2]Gly incorporation into purine rings was less efficient than glucose-derived glycine, highlighting substrate preference in nucleotide synthesis .
Derivatives and Conjugates
Table 2: Isotope-Labeled Glycine Derivatives
Preparation Methods
Isotopic Labeling and Synthesis Overview
Glycine (13C2; 15N) is characterized by the incorporation of two ^13C atoms and one ^15N atom, with isotopic enrichment typically exceeding 98–99%. The labeling is achieved through the use of isotopically enriched precursors during chemical synthesis or biosynthetic processes.
- Chemical Synthesis : The synthesis often starts from commercially available ^13C-labeled precursors such as ^13C-labeled formaldehyde or ^13C-labeled carbon dioxide and ^15N-labeled ammonia or ammonium salts. These precursors undergo chemical reactions to form the amino acid backbone with the desired isotopic labels.
- Biosynthetic Methods : Alternatively, microbial or enzymatic synthesis can be employed, where microorganisms are cultured in media containing ^13C and ^15N sources, resulting in biosynthesis of labeled glycine.
The final product is purified to achieve high isotopic purity, often confirmed by mass spectrometry or NMR analysis.
Preparation of Stock Solutions
The preparation of Glycine (13C2; 15N) for experimental use involves dissolving the solid compound into appropriate solvents to create stock solutions. The solubility and stability of the compound are critical factors.
- Solubility : Glycine (13C2; 15N) is soluble in water at approximately 25 mg/mL (320 mM) but may require ultrasonic treatment or mild heating (e.g., 37°C water bath) to enhance dissolution.
- Storage : Stock solutions should be stored at 2–8°C for short term or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting solutions.
A detailed stock solution preparation table is provided below:
| Amount of Glycine (mg) | Volume of Water for 1 mM (mL) | Volume of Water for 5 mM (mL) | Volume of Water for 10 mM (mL) |
|---|---|---|---|
| 1 | 12.81 | 2.56 | 1.28 |
| 5 | 64.06 | 12.81 | 6.41 |
| 10 | 128.12 | 25.62 | 12.81 |
This table aids in preparing precise molar concentrations for experimental needs.
Formulation for In Vivo and In Vitro Applications
For biological applications, especially in vivo studies, Glycine (13C2; 15N) requires formulation into clear solutions compatible with administration routes.
- Co-solvent System : A typical preparation method involves dissolving the compound first in dimethyl sulfoxide (DMSO) to create a master stock solution. This is followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and finally water or corn oil, ensuring clarity at each step.
- Mixing Techniques : Vortexing, ultrasonic baths, or mild heating are used to facilitate dissolution and clarity of solutions.
- Order of Addition : Solvents must be added in a specific order to maintain solubility and prevent precipitation: DMSO → PEG300 → Tween 80 → water or corn oil.
This method ensures a stable, clear solution suitable for dosing in animal models or cell culture.
Research Findings on Preparation and Use
- Studies emphasize the importance of high isotopic purity (^13C 99%, ^15N 98%) to avoid signal dilution or scrambling in NMR and metabolic studies.
- Preparation protocols focus on minimizing isotope scrambling during synthesis and formulation to maintain labeling integrity.
- The use of ultrasonic treatment and controlled temperature during dissolution improves solubility without degrading the compound.
- Storage recommendations are based on stability studies showing that solutions at -80°C remain viable for up to 6 months, while those at -20°C should be used within 1 month.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Isotopic Enrichment | ^13C 99 atom %, ^15N 98 atom % |
| Molecular Weight | 78.05 g/mol |
| Solubility | 25 mg/mL in water (320 mM); requires ultrasonic bath or heating |
| Stock Solution Storage | 2–8°C short term; -20°C (1 month); -80°C (6 months) |
| Formulation Solvents | DMSO, PEG300, Tween 80, water or corn oil |
| Preparation Techniques | Ultrasonic bath, vortexing, controlled temperature |
| Purity Verification | Mass spectrometry, NMR |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 13C2;15N-glycine in biological samples?
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the primary method for detecting dual-labeled glycine. Key steps include:
- Calibration : Use isotope-specific calibration standards to establish a linear response curve. Pre-injection mass axis correction is critical to minimize instrument drift .
- Parameter Optimization : Adjust scan numbers (e.g., 10–20 scans) and sample concentrations (e.g., 0.1–1.0 µg/mL) to balance sensitivity and signal-to-noise ratios. Lower concentrations may require higher scan counts to maintain precision .
- Data Validation : Calculate relative standard deviation (RSD) across replicate injections. For 13C2;15N-glycine, RSD values <1.5% indicate robust reproducibility .
Q. How should researchers design experiments using 13C2;15N-glycine to study NMDA receptor activation?
- Experimental Controls : Include unlabeled glycine and glutamate to isolate the co-agonist effect of labeled glycine on NMDA receptors .
- Dosage Considerations : Optimize glycine concentrations based on receptor affinity (e.g., 1–10 µM for in vitro assays) to avoid saturation artifacts .
- Validation : Cross-validate results with competitive antagonists (e.g., D-AP5) to confirm NMDA-specific activity .
Q. What factors should be prioritized when selecting isotopic purity standards for 13C2;15N-glycine synthesis?
- Certification : Source materials with ≥98% 13C and ≥96% 15N isotopic enrichment, as lower purity can skew metabolic flux analyses .
- Storage : Maintain anhydrous conditions at room temperature to prevent hydrolysis or isotopic exchange .
Advanced Questions
Q. How can researchers resolve contradictions between reported isotopic purity and observed experimental results in NMR studies?
Discrepancies often arise from isotopic interference or relaxation effects. For example:
- Dipolar Coupling : In RNA studies, 13C-13C dipolar interactions in uniformly labeled samples can overestimate adenosine C2 relaxation rates (R1,C2). Selective 13C2 labeling eliminates these artifacts, simplifying data interpretation .
- Temperature Effects : At lower temperatures (e.g., 5°C), increased molecular correlation time (τC) exacerbates R1,C2 discrepancies. Simulations and experimental validation are recommended to adjust for field strength and molecular weight dependencies .
Q. What methodologies improve the accuracy of metabolic flux analysis using 13C2;15N-glycine in complex systems?
- Tracer Design : Use dual-labeled glycine to track both carbon and nitrogen incorporation pathways, such as glutathione synthesis or purine metabolism .
- Cross-Platform Validation : Combine LC-HRMS data with nuclear magnetic resonance (NMR) or isotope ratio mass spectrometry (IRMS) to confirm isotopic enrichment in target metabolites .
- Kinetic Modeling : Integrate time-resolved isotopic labeling data with compartmental models to account for intracellular metabolite pool dynamics .
Q. How can researchers optimize LC-HRMS parameters to distinguish 13C2;15N-glycine from isotopologues in peptide conjugates?
- High-Resolution Settings : Use resolving power >60,000 (FWHM) to separate 13C2;15N-glycine (m/z 76.05) from unlabeled (m/z 75.03) or singly labeled variants .
- Fragmentation Patterns : Employ tandem MS (MS/MS) to confirm glycine-specific fragments (e.g., m/z 30.03 for CH2NH2+) and rule out co-eluting interferences .
Methodological Best Practices
- Reproducibility : Document synthesis protocols, storage conditions, and instrument parameters in detail to enable replication .
- Data Reporting : Include isotopic purity certificates, calibration curves, and RSD values in supplementary materials .
- Ethical Citation : Reference primary literature for analytical protocols and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
